molecular formula C9H14N6 B146501 Diallylmelamine CAS No. 91-77-0

Diallylmelamine

Cat. No. B146501
CAS RN: 91-77-0
M. Wt: 206.25 g/mol
InChI Key: ROHTVIURAJBDES-UHFFFAOYSA-N
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Description

Diallylmelamine (DAM) is a compound that has been studied for its potential pharmacological effects, particularly its hypotensive activity. It has been observed to be effective in inducing a hypotensive response in hypertensive dogs and rats, with a duration of action that can exceed twenty-four hours from a single oral dose . However, its efficacy in humans appears to be limited due to differences in metabolism .

Synthesis Analysis

The synthesis of DAM-related compounds has been explored in various studies. For instance, N,N-diallyl-5-methoxytryptamine, a compound structurally related to DAM, was synthesized from 5-methoxyindole through a series of reactions including Vilsmeier formylation, addition, reduction, and substitution, with allyl chloride and KI as catalysts . Additionally, quaternary ammonium salts of diallylmethylamine were synthesized using diallylmethylamine and bromoalkane straight-chain alkanes, with the reaction conditions optimized for yield .

Molecular Structure Analysis

The molecular structure of DAM and its derivatives has been characterized using various analytical techniques. In the case of the quaternary ammonium salts of diallylmethylamine, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis were employed to confirm the expected structures . Similarly, the structure of N,N-diallyl-5-methoxytryptamine was characterized by IR, gas chromatography-mass spectrometry (GC-MS), and NMR .

Chemical Reactions Analysis

DAM undergoes extensive metabolism in various species, with metabolites largely excreted in the urine within 24 hours. One of the metabolites, identified as a ring N-oxide of the parent molecule, was found to be responsible for the hypotensive activity of DAM . The metabolism of DAM involves several pathways, including N-oxidation and N-methylation of the triazine ring, N-deallylation, and bishydroxylation at the double bond in the side chain . The study of the interaction of diallylmethylamine and its protonated and quaternary forms with their own radicals revealed that protonation and quaternization lead to an increase in the activation energy of mobile allyl hydrogen atom abstraction, which is relevant for the synthesis of high-molecular-weight polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAM and its derivatives are influenced by their molecular structure. For example, the quaternary ammonium salts of diallylmethylamine have good solubility in polar solvents . The cardiovascular actions of DAM suggest that it does not depress cardiac output or sympathetic vasoconstrictor activity, indicating a direct effect upon vascular smooth muscle . The pharmacokinetic profile of DAM shows that it is slowly but completely absorbed from the gastrointestinal tract of rats and dogs, with a high concentration of unchanged drug found in the gastric lining and contents .

Scientific Research Applications

  • Pharmacological Effects : Research by Zins (1965) explored the hypotensive (blood pressure-lowering) effects of DAM. The study found that DAM was metabolized into different compounds, with one metabolite in particular showing potent hypotensive activity.

  • Coordination Networks in Chemistry : Li et al. (2012) reported on the construction of three novel organosilver(I) coordination networks using diallylmelamine and polycarboxylates, highlighting its application in creating complex chemical structures. These networks demonstrated diverse structural properties due to different coordination modes of diallylmelamine and auxiliary polycarboxylates (Li et al., 2012).

  • Metabolic Studies : Another study by Zins, Emmert, & Walk (1968) compared the metabolism of DAM in rats, dogs, and humans to understand species differences in its vasodilator activity. The study provided insights into the metabolic pathways and pharmacological effects of DAM across different species.

  • Cardiovascular Actions : Freyburger, Weeks, & Ducharme (1965) investigated the cardiovascular actions of DAM, noting its effectiveness as a hypotensive agent in hypertensive dogs and rats. The study highlighted that DAM's hypotensive activity might result from a direct effect on vascular smooth muscle (Freyburger et al., 1965).

properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHTVIURAJBDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059031
Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
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Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diallylmelamine

CAS RN

91-77-0
Record name N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine
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Record name N,N-Diallylmelamine
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Record name Diallylmelamine
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Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl-
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Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
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Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
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Record name DIALLYLMELAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
WA Freyburger, JR Weeks, DW Ducharme - … -Schmiedebergs Archiv für …, 1965 - Springer
Diallylmelamine is an effective hypotensive agent in hypertensive dogs and rats, having a duration of action exceeding twenty-four hours from a single oral dose. It has limited efficacy in …
Number of citations: 18 link.springer.com
YH Li, D Sun, HJ Hao, Y Zhao, RB Huang… - Dalton …, 2012 - pubs.rsc.org
Diallylmelamine combines with Ag2O and auxiliary polycarboxylates to give three stable crystalline network structures, namely, [Ag2(dama)2(nipt)·H2O·C2H5OH]n (1), [Ag2(dama)(glu)]…
Number of citations: 10 pubs.rsc.org
GR Zins, DE Emmert, RA Walk - Journal of Pharmacology and Experimental …, 1968 - ASPET
The metabolism of C 14 -labeled N, N-diallylmelamine (DAM) was compared in rats, dogs and man to determine the basis for species differences in its vasodilator activity. Metabolites …
Number of citations: 29 jpet.aspetjournals.org
RW Roth, RF Church - Journal of polymer science, 1961 - Wiley Online Library
Reactivity ratios for the copolymerization of triallyl eyanurate, triallyl isocyanurate, and diallylmelamine with methyl methacrylate, styrene, and vinyl acetate have been determined. …
Number of citations: 24 onlinelibrary.wiley.com
GR Zins - Journal of Pharmacology and Experimental …, 1965 - ASPET
Diallylmelamine [2,4-diamino-6-(diallyla-mino)-s-triazine] (DAM) was slowly but completely absorbed from the gastrointestinal tract of rats and dogs. Distribution studies in rats revealed …
Number of citations: 26 jpet.aspetjournals.org
DW Ducharme, JR Weeks, WA Freyburger - 1965 - deepblue.lib.umich.edu
Diallylmelamine is an effective hypotensive agent in hypertensive dogs and rats, having a duration of action exceeding twenty-four hours from a single oral dose. It has limited efficacy in …
Number of citations: 0 deepblue.lib.umich.edu
J Zhu, Q Bahramian, P Gibson… - Journal of Materials …, 2012 - pubs.rsc.org
Novel composite membranes with poly(vinyl alcohol-co-ethylene-g-diallylmelamine) (PVA-co-PE-g-DAM) nanofibers layered on poly(propylene-g-diallylmelamine) (PP-g-DAM) …
Number of citations: 43 pubs.rsc.org
WA Freyburger - Pharmacologist, 1962 - cir.nii.ac.jp
Hypotensive action of N, N-diallylmelamine (U-7720) in trained unanesthetized dogs | CiNii Research … Hypotensive action of N, N-diallylmelamine (U-7720) in trained …
Number of citations: 2 cir.nii.ac.jp
KD Meisheri, GA Johnson, L Puddington - Biochemical pharmacology, 1993 - Elsevier
… The original compound diallylmelamine (U-7720) was a lead … Subsequent work showed that diallylmelamine is a direct … (2,3] demonstrated that diallylmelamine is converted to the ring N-…
Number of citations: 77 www.sciencedirect.com
BA RHODES - Principles of Nuclear Medicine, 1968 - Saunders
Number of citations: 0

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